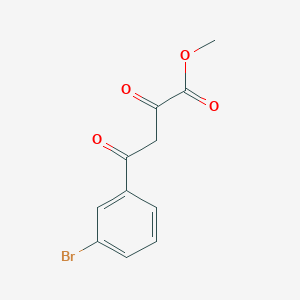

Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate

Description

Properties

IUPAC Name |

methyl 4-(3-bromophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO4/c1-16-11(15)10(14)6-9(13)7-3-2-4-8(12)5-7/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJFZQTXCRUDGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(3-bromophenyl)-2,4-dioxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.

Major Products

Oxidation: 4-(3-bromophenyl)-2,4-dioxobutanoic acid.

Reduction: 4-(3-bromophenyl)-2,4-dihydroxybutanoate.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate has been explored for its potential as an antibacterial agent. Recent studies have indicated that compounds with similar structures exhibit selective inhibition against various bacterial strains, including multidrug-resistant (MDR) bacteria. For instance, derivatives of this compound have shown promising results in inhibiting bacterial methionine aminopeptidases (MetAPs), which are crucial for bacterial growth and survival .

Case Study: Antibacterial Activity

A study evaluating related compounds found that certain derivatives exhibited minimal inhibitory concentrations (MICs) as low as 32 µg/mL against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. This suggests that this compound and its derivatives could serve as lead compounds for the development of new antibacterial agents .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various chemical reactions involving brominated phenyl groups. The ability to modify the bromophenyl moiety allows for the exploration of structure-activity relationships (SAR), which can lead to the identification of more potent derivatives. For example, modifications at the dioxobutanoate position have been shown to enhance biological activity while maintaining low toxicity profiles .

Beyond medicinal uses, this compound has potential applications in material science, particularly in the development of polymers and nanomaterials. Its unique chemical structure allows it to act as a building block for synthesizing functionalized materials with specific properties, such as enhanced thermal stability and electrical conductivity.

Case Study: Polymer Development

Research has indicated that incorporating brominated compounds into polymer matrices can improve their mechanical properties and thermal stability. For instance, polymers synthesized with this compound have shown improved tensile strength compared to traditional polymer formulations .

Mechanism of Action

The mechanism of action of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes and receptors, leading to various biological effects. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogen-Substituted Analogues

Methyl 4-(3-Iodophenyl)-2,4-dioxobutanoate

- Molecular Formula : C₁₁H₉IO₄

- Molecular Weight : 332.95 g/mol

- Key Data : Synthesized in 70% yield, characterized by ¹H NMR (δ 7.25–7.75 ppm for aromatic protons) and mass spectrometry (m/z 332.86 [M+H]⁺) .

- Comparison : The iodine atom’s larger atomic radius and lower electronegativity compared to bromine may enhance van der Waals interactions in biological systems but reduce electrophilicity.

Methyl 4-(2-Fluorophenyl)-2,4-dioxobutanoate

- CAS : 608536-99-8

- Molecular Formula : C₁₁H₉FO₄

- Molecular Weight : 224.08 g/mol

Ethyl 4-(3-Bromophenyl)-2,4-dioxobutanoate

Aromatic Ring Variants

Methyl 4-(2-Furyl)-2,4-dioxobutanoate

- Molecular Formula : C₉H₈O₅

- Molecular Weight : 196.16 g/mol

- Key Data : Contains a furan ring (ChemSpider ID 2052062) .

- Comparison : The furyl group’s oxygen atom introduces resonance effects, increasing reactivity in cyclocondensation reactions compared to bromophenyl derivatives .

Methyl 4-(3-Nitrophenyl)-2,4-dioxobutanoate

Dichlorophenyl Derivatives

Ethyl 4-(2,4-Dichlorophenyl)-2,4-dioxobutanoate

- CAS : 478868-68-7

- Molecular Formula : C₁₂H₁₀Cl₂O₄

- Molecular Weight : 297.11 g/mol

- Comparison: The dichloro substitution pattern increases steric hindrance and may alter regioselectivity in subsequent reactions compared to monosubstituted bromophenyl analogues .

Positional Isomers

Methyl 4-(2-Chlorophenyl)-2,4-dioxobutanoate

- CAS : 451485-68-0

- Molecular Formula : C₁₁H₉ClO₄

- Molecular Weight : 240.64 g/mol

Key Data Table

Biological Activity

Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate is a compound of significant interest due to its unique chemical structure and potential biological applications. With the molecular formula CHBrO, this compound features a bromophenyl group that enhances its reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromophenyl group allows for halogen bonding, while the carbonyl groups facilitate hydrogen bonding or coordination with metal ions. These interactions can modulate enzyme activity or receptor binding, influencing therapeutic effects.

Key Interactions

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can be crucial in therapeutic applications.

- Receptor Binding : Its structural characteristics allow it to bind effectively to specific receptors, potentially leading to desired biological responses.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antibacterial Properties : Studies have demonstrated its effectiveness against several bacterial strains.

- Enzyme Modulation : The compound has been investigated for its potential to modulate enzyme activity, which is critical in many biological processes.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate | Contains chlorine instead of bromine | Different reactivity due to chlorine's properties |

| Methyl 4-(3-fluorophenyl)-2,4-dioxobutanoate | Contains fluorine atom | Alters electronic properties and biological activity |

| Methyl 4-(3-methylphenyl)-2,4-dioxobutanoate | Features a methyl group instead of a halogen | Affects steric and electronic characteristics |

This table highlights how the bromine substitution in this compound influences its reactivity and applications compared to other halogenated derivatives.

Case Studies and Research Findings

-

Antibacterial Activity : A study evaluated the antibacterial efficacy of this compound against various strains including Staphylococcus aureus and Bacillus subtilis. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as penicillin .

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 0.78 Bacillus subtilis 1.12 - Enzyme Inhibition Studies : The compound has been investigated for its role as an inhibitor in enzyme-catalyzed reactions. Its mechanism involves competitive inhibition where it binds to the active site of the enzyme .

- Drug Development Applications : this compound is being explored for its potential use in developing anti-inflammatory and anticancer agents due to its ability to modulate key biochemical pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves the condensation of substituted bromophenyl precursors with diketene derivatives. For example, ethyl analogs (e.g., ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate) are synthesized via Claisen-Schmidt condensation between bromophenylacetophenone and diethyl oxalate under basic conditions (e.g., NaH or KOtBu) . Optimization may include temperature control (0–5°C to prevent side reactions) and stoichiometric adjustments of the electrophilic agent. Purity is enhanced using column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify substituent positions (e.g., bromophenyl protons at δ 7.2–7.8 ppm, ketone carbonyls at ~δ 190–200 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 297.0 for CHBrO) and fragmentation patterns .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) monitors purity (>95%) and degradation products under stress conditions (e.g., pH variations) .

Advanced Research Questions

Q. How does the 3-bromophenyl substituent influence the compound’s reactivity in enzymatic or metabolic pathways?

- Methodological Answer : The bromine atom enhances electrophilicity, making the compound a substrate for aminotransferases. For example, analogous dioxobutanoates participate in kynurenine-glyoxylate transaminase reactions (EC 2.6.1.63), where the ketone group undergoes transamination with glycine or glutamine . Computational docking studies (e.g., AutoDock Vina) can model interactions with enzyme active sites, predicting binding affinities and regioselectivity .

Q. What is the role of this compound in microbial or mammalian metabolic networks?

- Methodological Answer : In in vitro models, this compound is linked to tryptophan degradation pathways. For instance, 4-(2-aminophenyl)-2,4-dioxobutanoate (a structural analog) is a metabolite in the conversion of 3-hydroxykynurenine to xanthurenate, which correlates with oxidative stress and liver failure . Researchers can use isotope-labeled -tryptophan tracer studies coupled with LC-MS/MS to track metabolic flux in hepatocyte cultures .

Q. How can computational models predict the compound’s stability and degradation products under physiological conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict hydrolysis pathways of the ester and ketone groups. Solubility parameters (LogP ~2.5) and pKa values (estimated ~4.2 for the α-keto acid) guide stability testing in buffer systems (pH 2–9) . Accelerated degradation studies (40°C, 75% RH) combined with QSAR models validate shelf-life predictions .

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar dioxobutanoates?

- Methodological Answer : Discrepancies in cytotoxicity or enzyme inhibition data may arise from assay conditions (e.g., cell line variability, serum interference). Standardized protocols include:

- Dose-Response Curves : IC determination across multiple cell lines (e.g., HepG2, HEK293) .

- Enzyme Kinetics : Michaelis-Menten analysis under controlled co-factor concentrations (e.g., pyridoxal phosphate for transaminases) .

- Meta-Analysis : Systematic review of PubChem BioAssay data (AID 1259387) to identify outliers and consensus trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.